N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine, also known as Mefway, is a radioligand used in positron emission tomography (PET) imaging to study the brain's serotonin 5-HT1A receptors. This compound has gained significant attention in the field of neuroscience due to its potential to provide insights into the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Mécanisme D'action
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine binds to the serotonin 5-HT1A receptors in the brain, specifically the postsynaptic receptors located in the limbic system. Binding of the radioligand to the receptor is reversible and specific, allowing for the quantification of receptor density and distribution in vivo.
Biochemical and Physiological Effects:
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine has no known biochemical or physiological effects on the body, as it is used solely as a radioligand in PET imaging.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine as a radioligand in PET imaging offers several advantages over other imaging techniques. PET imaging provides high spatial and temporal resolution, allowing for the non-invasive quantification of receptor density and distribution in vivo. Additionally, PET imaging with N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is relatively safe, as the radioligand has a short half-life and low radiation exposure.
However, there are also limitations to the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in lab experiments. The radioligand has a relatively low binding affinity for the 5-HT1A receptors, which can result in lower signal-to-noise ratios in PET imaging. Additionally, the synthesis of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is complex and time-consuming, which can limit its availability and increase its cost.
Orientations Futures
There are several future directions for the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in scientific research. One potential direction is the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in longitudinal studies to investigate changes in 5-HT1A receptor density and distribution over time in neuropsychiatric disorders. Another direction is the development of novel radioligands with higher binding affinity for the 5-HT1A receptors to improve the signal-to-noise ratios in PET imaging. Additionally, the use of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine in combination with other imaging techniques, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of the pathophysiology of neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine involves a multistep process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde and 2-furoic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with N-methylamine to yield the final product.
Applications De Recherche Scientifique
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine is primarily used as a radioligand in PET imaging to study the serotonin 5-HT1A receptors in the brain. This receptor is involved in the regulation of mood, anxiety, and stress responses and is implicated in various neuropsychiatric disorders. PET imaging with N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine allows for the non-invasive quantification of 5-HT1A receptor density and distribution in the brain, providing insights into the pathophysiology of these disorders.
Propriétés
Nom du produit |
N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine |
---|---|
Formule moléculaire |
C13H12F3NO |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
N-methyl-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanamine |
InChI |
InChI=1S/C13H12F3NO/c1-17-8-11-5-6-12(18-11)9-3-2-4-10(7-9)13(14,15)16/h2-7,17H,8H2,1H3 |
Clé InChI |
ROSYLRWBBAMJHH-UHFFFAOYSA-N |
SMILES |
CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
CNCC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.